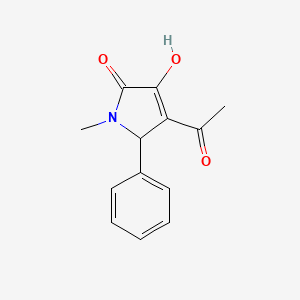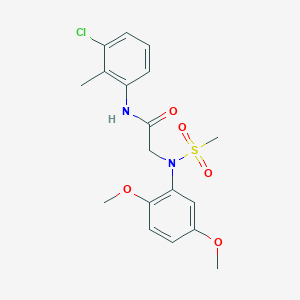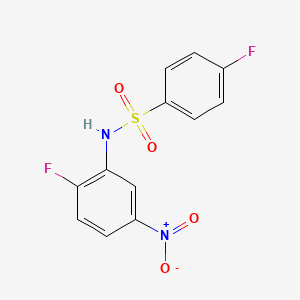![molecular formula C23H32ClNO B5133231 1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride](/img/structure/B5133231.png)
1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride is a synthetic compound that belongs to the class of cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its psychoactive properties and has been studied for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the adamantyl intermediate.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-methylphenylacetone under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged signaling and increased synaptic concentrations.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(methylamino)propan-1-one (4-MMC): Known for its stimulant properties and similar mechanism of action.
1-(3,4-Methylenedioxyphenyl)-2-(methylamino)propan-1-one (MDMA): A well-known psychoactive compound with empathogenic effects.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP): Another synthetic cathinone with stimulant effects.
Uniqueness
1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride is unique due to its adamantyl group, which imparts distinct steric and electronic properties, potentially leading to different pharmacological effects compared to other cathinones. This uniqueness makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO.ClH/c1-17-4-6-20(7-5-17)22-11-18-10-19(12-22)14-23(13-18,16-22)21(25)15-24-8-2-3-9-24;/h4-7,18-19H,2-3,8-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPUKKDAUMFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5CCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B5133158.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
![4-(5-{[(5Z)-3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B5133195.png)

![[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B5133215.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5133232.png)
![(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5133236.png)
![1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate](/img/structure/B5133244.png)
![N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B5133246.png)
![1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
